molecular formula C12H12BrIN2O2 B13087151 tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate

tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate

Cat. No.: B13087151
M. Wt: 423.04 g/mol
InChI Key: LSRMWQAOFRSJFU-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate: is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a tert-butyl ester group, bromine, and iodine substituents, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Bromination and Iodination:

    Esterification: The carboxylic acid group on the indazole ring is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the substituents.

    Coupling Reactions: The presence of halogen atoms makes it suitable for palladium-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products: The reactions can yield a variety of substituted indazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry: tert-Butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate is used as a building block in organic synthesis to create complex molecules with potential biological activities.

Biology and Medicine: Indazole derivatives, including this compound, are explored for their potential as therapeutic agents. They exhibit activities such as anticancer, anti-inflammatory, and antimicrobial properties.

Industry: In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of drug candidates. It is also used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, indazole derivatives often target enzymes or receptors involved in disease pathways. The bromine and iodine substituents can enhance binding affinity and selectivity towards these molecular targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • tert-Butyl 6-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 3-iodo-1H-indazole-1-carboxylate
  • tert-Butyl 5-bromo-3-iodo-1H-indazole-1-carboxylate

Uniqueness: tert-Butyl 6-bromo-3-iodo-1H-indazole-1-carboxylate is unique due to the specific positioning of the bromine and iodine atoms, which can influence its reactivity and biological activity. The combination of these substituents provides a versatile platform for further chemical modifications, making it a valuable compound in research and development.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H12BrIN2O2

Molecular Weight

423.04 g/mol

IUPAC Name

tert-butyl 6-bromo-3-iodoindazole-1-carboxylate

InChI

InChI=1S/C12H12BrIN2O2/c1-12(2,3)18-11(17)16-9-6-7(13)4-5-8(9)10(14)15-16/h4-6H,1-3H3

InChI Key

LSRMWQAOFRSJFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)Br)C(=N1)I

Origin of Product

United States

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